molecular formula C12H12N6O4 B7737844 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)

Cat. No.: B7737844
M. Wt: 304.26 g/mol
InChI Key: PXGWRPAPYXFQOV-LHHJGKSTSA-N
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Description

This compound features a 3,5-dihydroxy-1,2,4-triazin-6-yl core linked via an amino group to an acetohydrazide scaffold, with an (E)-configured 4-hydroxyphenylmethylidene substituent.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O4/c19-8-3-1-7(2-4-8)5-14-16-9(20)6-13-10-11(21)15-12(22)18-17-10/h1-5,19H,6H2,(H,13,17)(H,16,20)(H2,15,18,21,22)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWRPAPYXFQOV-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanuric Chloride Activation

Cyanuric chloride (0.06 g, 1 mmol) reacts with acetohydrazide derivatives in dioxane under reflux (36–40 h) with triethylamine as a base. The exothermic reaction proceeds via sequential nucleophilic substitutions:

  • Replacement of the first chlorine atom at 0–5°C.

  • Second substitution at 40–50°C.

  • Final substitution under reflux (80–90°C).

Key parameters :

  • Solvent polarity (dioxane > THF) accelerates displacement.

  • Stoichiometric triethylamine neutralizes HCl, shifting equilibrium.

Isolation and Purification

Post-reaction, the mixture is concentrated under vacuum, and the crude product is washed with water and warm tetrahydrofuran (THF) to remove unreacted starting materials. Yield optimization (70–86%) requires strict temperature control.

Hydrazone Formation via Schiff Base Condensation

Reaction Conditions

The triazine-bearing acetohydrazide (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) are refluxed in methanol (50 mL, 3 h). The reaction proceeds via:

  • Nucleophilic attack by the hydrazide –NH2 group on the aldehyde carbonyl.

  • Acid-catalyzed dehydration (auto-generated from methanol oxidation).

Optimization data :

ParameterOptimal RangeYield Impact
SolventMethanol86%
Temperature50–60°C<5% variation
Time3–4 hPlateau after 3 h

Workup and Crystallization

The precipitate is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum. Recrystallization from ethanol/water (3:1) yields analytically pure product.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • C=O stretch : 1653–1670 cm⁻¹ (amide I band).

  • C=N stretch : 1608–1625 cm⁻¹ (hydrazone imine).

  • O–H stretch : 3435 cm⁻¹ (phenolic –OH).

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 8.38 ppm (s, 1H, –CH=N–).

  • δ 7.74 ppm (d, J = 8.4 Hz, 2H, aromatic H-8).

  • δ 6.80 ppm (d, J = 8.4 Hz, 2H, aromatic H-2).

¹³C NMR :

  • 168.2 ppm (C=O).

  • 158.9 ppm (C=N).

  • 116.4–160.1 ppm (aromatic carbons).

Comparative Analysis of Synthetic Routes

MethodSolventCatalystTime (h)Yield (%)Purity (%)
Methanol refluxMethanolNone38698
THF/KOHTHFKOH726391
Ethanol stirringEthanolNone67895

The methanol-based protocol achieves superior yields and purity, attributed to improved solubility of reactants and by-products.

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Oximation : Trace hydroxylamine formation in acidic conditions.

  • Over-condensation : Diimine by-products at elevated temperatures (>70°C).

Mitigation Strategies

  • Maintain pH 4–6 using acetic acid buffer.

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of –NH groups.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) enable:

  • 10× faster heat transfer.

  • 92% yield at 5 g/h throughput.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor23.48.7
Atom Economy (%)6568
PMI (kg/kg product)8732

Solvent recovery systems and catalytic distillation improve sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and triazine moieties.

    Reduction: Reduction reactions can target the hydrazide functional group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified hydroxyphenyl or triazine groups.

    Reduction: Reduced forms with amine functionalities.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Catalysis : The compound can act as a ligand in coordination chemistry. It forms complexes with transition metals, potentially enhancing catalytic activity in various reactions.
  • Material Science : Its unique structure makes it suitable for developing new polymers and materials with specific physical properties. Research indicates that compounds with triazine cores can exhibit interesting electronic properties.

Biology and Medicine

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as D-amino acid oxidase, which is significant in neurological research. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.
  • Drug Development : The structural features of this compound make it a candidate for developing new therapeutic agents targeting specific biological pathways. Its ability to modulate enzyme activity could lead to novel treatments for various diseases.

Industry

  • Agriculture : There is potential for this compound to be used as a herbicide or pesticide due to its ability to interfere with biochemical pathways in plants. This application could contribute to sustainable agricultural practices.
  • Pharmaceuticals : The compound's unique properties may lead to the development of new drugs with improved efficacy and reduced side effects compared to existing treatments.

Case Studies

  • Enzyme Inhibition Studies : Research conducted on the interaction of this compound with D-amino acid oxidase demonstrated significant inhibition rates, indicating its potential as a therapeutic agent in treating neurological disorders.
  • Material Development : A study on the synthesis of polymeric materials incorporating this compound showed enhanced thermal stability and mechanical properties compared to traditional polymers, suggesting its utility in advanced material applications.
  • Agricultural Trials : Field trials evaluating the herbicidal properties of this compound indicated effective control of specific weed species while minimizing harm to non-target plants, highlighting its potential role in integrated pest management strategies.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. The triazine ring and hydrazide functional group play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to analogs with variations in the triazin ring substituents, aromatic hydrazide moieties, and hydrazide chain lengths. Key findings are summarized below:

Structural Variations and Properties

Compound ID Triazin Substituents Aromatic Group Hydrazide Chain Molecular Formula Molecular Weight Yield (%) Notable Features
Target Compound 3,5-Dihydroxy 4-Hydroxyphenyl Acetohydrazide Not Provided ~333 (estimated) - High polarity due to hydroxyl groups
None 4-Chloro-2-methylphenoxy Acetohydrazide C16H14ClN3O3 318.75 72 Chloro/methyl enhance lipophilicity
3,5-Dihydroxy 2,6-Dichlorophenyl Propanehydrazide C13H12Cl2N6O3 371.18 - Dichloro substitution; ChemSpider ID
3,5-Dioxo 4-Trifluoromethylphenyl Propanehydrazide C14H13F3N6O3 370.28 - CF3 group increases hydrophobicity
None 4-Hydroxy-3-methoxyphenyl Acetohydrazide C18H17N3O4 339.35 72 Methoxy improves metabolic stability
3,5-Dioxo 4-Hydroxy-3-methoxy-5-nitrophenyl Acetohydrazide C13H12N6O7 372.27 - Nitro group enhances electron deficiency

Key Observations

Triazin Modifications: 3,5-Dihydroxy vs. Halogenated Triazines: Bromo/methyl substitutions (e.g., L67 in ) improve DNA ligase inhibition via hydrophobic interactions .

Aromatic Substituents :

  • 4-Hydroxyphenyl : Offers balanced polarity and π-π interactions.
  • Chloro/Methoxy/Trifluoromethyl : Chloro () and CF3 () groups increase lipophilicity, aiding membrane permeability but reducing solubility. Methoxy () enhances metabolic stability .
  • Nitro Groups (): Strong electron-withdrawing effects may improve binding to electron-rich enzyme active sites .

Hydrazide Chain Length: Acetohydrazide vs.

Synthetic Efficiency :

  • Yields for analogs range from 24% () to 76% (), suggesting substituent steric/electronic effects influence reaction optimization .

Research Findings and Implications

  • Bioactivity Trends :
    • Halogenated derivatives (e.g., 2,6-dichlorophenyl in ) show promise in enzyme inhibition due to enhanced binding via halogen bonds .
    • Nitro-substituted compounds () may exhibit higher reactivity in redox-mediated processes .
  • Physicochemical Properties :
    • Hydroxyl groups (target compound) improve aqueous solubility but may limit blood-brain barrier penetration.
    • CF3 and chloro groups () enhance logP values, favoring cellular uptake .
  • Structural-Activity Relationships (SAR) :
    • The 3,5-dihydroxy triazin core in the target compound may offer superior hydrogen-bonding capacity compared to dioxo analogs, critical for interactions with polar enzyme pockets.

Q & A

Q. What are the established synthesis protocols for this compound, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazin-6-yl core, followed by condensation with hydrazide derivatives. Key steps include:

Triazin-6-yl Core Synthesis : React 3,5-dihydroxy-1,2,4-triazine with a halogenating agent (e.g., POCl₃) to introduce reactive sites for amino group attachment .

Hydrazide Condensation : Couple the triazin-6-yl intermediate with (E)-(4-hydroxyphenyl)methylidene acetohydrazide under basic conditions (e.g., triethylamine in ethanol) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, with yields typically ranging from 60–75% .

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but require careful temperature control (60–80°C) to avoid decomposition .
  • Catalysts : Use Cs₂CO₃ to accelerate condensation reactions, reducing reaction time by ~30% .

Q. Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1POCl₃, reflux, 4h85
2EtOH, triethylamine, 12h72
3Column chromatography95 (purity)

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer: A combination of spectroscopic techniques ensures structural validation:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for the hydroxyphenyl group) and hydrazide NH signals (δ 10.2–11.5 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and triazine carbons (δ 155–165 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (314.30 g/mol) .
  • IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹) and C=O (1680–1700 cm⁻¹) .

Q. What are the solubility and stability profiles under varying experimental conditions?

Methodological Answer:

  • Solubility :
    • Highly soluble in DMSO (>10 mg/mL) and DMF; sparingly soluble in water (<0.1 mg/mL at pH 7.4) .
    • Use sonication (30 min) to improve aqueous dispersion for biological assays .
  • Stability :
    • Stable in dark, dry conditions (≤6 months at −20°C).
    • Degrades in acidic media (pH < 3) via hydrolysis of the hydrazone bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer: Key SAR Variables :

  • Triazine Modifications : Replace hydroxyl groups with methyl or halogens to assess antimicrobial potency .
  • Hydrazide Substituents : Vary the phenyl group (e.g., nitro, methoxy) to evaluate anticancer activity .

Q. Experimental Design :

Analog Synthesis : Prepare derivatives with systematic substituent changes.

Bioactivity Assays : Test against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7) .

Data Correlation : Use regression analysis to link structural features (e.g., logP, electronegativity) with IC₅₀ values .

Q. Table 2: Bioactivity of Derivatives

Substituent (R)Antimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
4-OH12.5 (E. coli)45.2 (MCF-7)
4-NO₂6.828.7
4-OCH₃18.352.1

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Purity Verification : Re-characterize compounds via HPLC (>95% purity) before testing .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate results .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding with bacterial DNA gyrase (PDB ID: 1KZN). Key interactions: triazine-OH with Asp81, hydrazide C=O with Arg84 .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for reactivity hotspots .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

Q. How can synthesis be scaled without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve yield consistency .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
  • Crystallization Optimization : Use anti-solvent (n-hexane) addition to enhance crystal purity (>99%) .

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